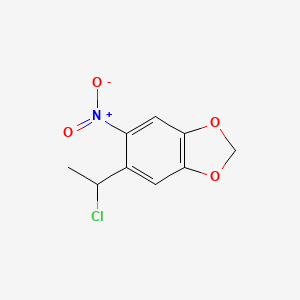

5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole

Beschreibung

5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole (CAS: 1308676-67-6) is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a 1-chloroethyl group at position 5 and a nitro group at position 6 . The benzodioxole scaffold is a bicyclic structure with oxygen atoms at positions 1 and 3, which imparts unique electronic and steric properties.

Eigenschaften

IUPAC Name |

5-(1-chloroethyl)-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPQSHASYDBYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole followed by the introduction of the chloroethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a Friedel-Crafts alkylation reaction using 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

Electrophilic Aromatic Substitution: The nitro group can participate in further electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed

Hydroxyl derivatives: from nucleophilic substitution.

Halogenated derivatives: from electrophilic aromatic substitution.

Amino derivatives: from reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds, including 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole, exhibit promising anticancer properties. The compound's structural features allow it to interact with various biological targets, potentially inhibiting tumor growth.

- Case Study : A derivative of benzodioxole was evaluated for its ability to inhibit the proliferation of cancer cells in vitro. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that modifications to the benzodioxole structure can enhance anticancer activity .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The nitro group in the compound is believed to play a critical role in its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

- Research Findings : In animal models, administration of this compound resulted in decreased markers of oxidative stress and inflammation in the brain, indicating potential therapeutic benefits for neurodegenerative conditions .

Plant Growth Regulation

This compound has been identified as a potential plant growth regulator. Its ability to act as an auxin receptor agonist suggests it can promote root growth and overall plant development.

- Experimental Data : In trials conducted on Arabidopsis thaliana, the compound demonstrated a significant increase in root elongation at concentrations of 5 µM, outperforming traditional auxins like NAA (Naphthaleneacetic acid) at similar dosages .

| Compound | Concentration (µM) | Root Elongation (%) |

|---|---|---|

| This compound | 5 | 41.8 |

| NAA | 0.05 | -12.3 |

Pest Resistance

The compound's unique chemical structure may also confer insecticidal properties. Initial studies suggest that it could disrupt the hormonal systems of certain pests, leading to reduced survival rates.

Wirkmechanismus

The mechanism of action of 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloroethyl group can also participate in alkylation reactions, modifying biomolecules and affecting their function .

Vergleich Mit ähnlichen Verbindungen

5-(Chloromethyl)-6-propyl-1,3-benzodioxole (CAS: 1938-32-5)

- Structure : Features a chloromethyl group at position 5 and a propyl group at position 5.

- The propyl chain increases lipophilicity, which may influence bioavailability .

Piperonyl Butoxide (CAS: 51-03-6)

- Structure : Contains a complex ether chain ([2-(2-butoxyethoxy)ethoxymethyl]) at position 5 and a propyl group at position 6 .

- Properties: High lipophilicity due to the polyether chain, enabling penetration into insect cuticles. Non-ionized at physiological pH, enhancing synergism with pyrethroids .

- Applications : Widely used as a pesticide synergist to inhibit insect metabolic enzymes (e.g., cytochrome P450), boosting pyrethroid efficacy .

5-Chloro-6-(2-nitroethenyl)-1,3-benzodioxole (CAS: 90225-11-9)

- Structure : Substituted with a chloro group at position 5 and a nitroethenyl group at position 6.

- Similar to the target compound in nitro substitution but differs in the chloro placement and ethenyl group .

- Applications: No specific data on applications, though nitroethenyl groups are often associated with antimicrobial or explosive properties .

5-Methoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole (CAS: 18607-93-7)

- Structure : Methoxy group at position 5 and a propenyl group at position 6.

- Propenyl groups may participate in radical reactions .

Antimitotic Derivatives of 1,3-Benzodioxole

Derivatives such as 6-benzyl-1,3-benzodioxoles (e.g., 5-methoxy-6-benzyl analogs) inhibit tubulin polymerization by competing with colchicine binding. Activity depends on:

- An intact dioxole ring.

- Methoxy/ethoxy groups at position 3.

- Para-methoxy groups on the benzyl substituent .

Comparison with Target Compound : The target lacks methoxy groups and a benzyl moiety, suggesting divergent mechanisms. Its nitro and chloroethyl groups may favor alkylation or redox interactions rather than tubulin binding .

Chloroethyl-Containing Compounds

Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) utilize chloroethyl groups for DNA crosslinking via alkylation. These compounds exhibit lipophilicity-dependent blood-brain barrier penetration, enabling activity against intracerebral tumors . nitrosourea) could alter pharmacokinetics and target specificity .

Biologische Aktivität

5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current findings regarding its biological activity, supported by data tables and relevant case studies.

- IUPAC Name : 5-(1-chloroethyl)-6-nitrobenzo[d][1,3]dioxole

- CAS Number : 1308676-67-6

- Molecular Formula : C9H8ClNO4

- Molecular Weight : 229.62 g/mol

- Structure : The compound features a nitro group and a chloroethyl substituent on a benzodioxole framework.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism through which this compound induces cytotoxicity appears to involve the induction of apoptosis via the mitochondrial pathway. Specifically, it has been observed that treatment with this compound leads to:

- Increased ROS Production : Enhanced reactive oxygen species (ROS) levels were noted in treated cells, indicating oxidative stress as a contributing factor to apoptosis.

- Mitochondrial Membrane Potential Disruption : The compound caused significant dissipation of mitochondrial membrane potential in cancer cells, which is a hallmark of apoptosis.

Case Study Data

A study investigated the cytotoxic effects on M-HeLa and MCF-7 cell lines:

| Compound | IC50 (µM) on M-HeLa | IC50 (µM) on MCF-7 |

|---|---|---|

| This compound | 20 | 40 |

| Control (SHP) | 800 | 600 |

These findings indicate that this compound is significantly more potent than the control compounds tested .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against certain bacterial strains.

Efficacy Against Bacteria

The compound was tested against various gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Bacillus cereus | 15 µg/mL |

| Enterococcus faecalis | 12 µg/mL |

The results show that it has comparable activity to established antibiotics like chloramphenicol against these strains .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Induces apoptosis in cancer cells through ROS production and mitochondrial disruption.

- Antimicrobial Activity : Effective against specific gram-positive bacteria with MIC values indicating significant potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.